molecular formula C29H29NO2 B1385171 3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline CAS No. 1040682-32-3

3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline

Cat. No.: B1385171
CAS No.: 1040682-32-3
M. Wt: 423.5 g/mol
InChI Key: JAPUURASTNQQPE-UHFFFAOYSA-N
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Description

3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline is a substituted aniline derivative characterized by two phenethyloxy groups: one attached to the benzyl moiety at the para position and another to the aniline ring at the meta position.

Properties

IUPAC Name

3-(2-phenylethoxy)-N-[[4-(2-phenylethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO2/c1-3-8-24(9-4-1)18-20-31-28-16-14-26(15-17-28)23-30-27-12-7-13-29(22-27)32-21-19-25-10-5-2-6-11-25/h1-17,22,30H,18-21,23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPUURASTNQQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)CNC3=CC(=CC=C3)OCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline typically involves multiple steps, including the formation of ether linkages and the introduction of the aniline moiety. One common synthetic route involves the following steps:

    Ether Formation: The initial step involves the reaction of phenethyl alcohol with a suitable halogenated benzene derivative under basic conditions to form the phenethyloxy group.

    Aniline Introduction: The next step involves the reaction of the phenethyloxy compound with an aniline derivative, often using a coupling reagent such as palladium on carbon (Pd/C) to facilitate the formation of the desired aniline linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced aromatic rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Reduced aromatic rings

    Substitution: Nitrated or halogenated aromatic compounds

Scientific Research Applications

3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and ether linkages allow it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reference
This compound (Target) C₂₉H₂₉NO₂ ~423.56* Phenethyloxy (meta and para) Not specified
N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline C₂₈H₃₅NO₂ 418.56 Heptyloxy (para), phenethyloxy (meta) 1040682-24-3
N-[4-(Heptyloxy)benzyl]-3-(3-phenylpropoxy)aniline C₂₉H₃₇NO₂ 431.62 Heptyloxy (para), phenylpropoxy (meta) 1040690-85-4
3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline C₂₄H₂₇NO₂ 361.48 Isopropoxy (meta), phenethyloxy (para) 1040684-68-1
N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline C₂₆H₃₁NO₂ 389.53 Butoxy (para), phenylpropoxy (ortho) Not specified

*Estimated based on structural analogs.

Key Observations:

Alkoxy Chain Length :

  • The replacement of phenethyloxy with longer chains (e.g., heptyloxy in ) increases molecular weight and hydrophobicity. For example, N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline (MW 418.56) is heavier than the target compound due to the heptyl group .
  • Shorter chains (e.g., isopropoxy in ) reduce molecular weight, as seen in 3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline (MW 361.48).

Biological Activity

3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline is an organic compound characterized by a complex structure featuring multiple aromatic rings and ether linkages. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C30H31NO2C_{30}H_{31}NO_2, with a molar mass of approximately 437.57 g/mol. The unique combination of phenethyloxy and aniline moieties contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC30H31NO2
Molar Mass437.57 g/mol
CAS Number1040682-32-3
Chemical StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Ether Formation : Reaction of phenethyl alcohol with a halogenated benzene derivative.
  • Aniline Introduction : Coupling of the phenethyloxy compound with an aniline derivative using reagents like palladium on carbon (Pd/C).

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways relevant to disease states.

The mechanism of action for this compound involves its interaction with biological macromolecules such as enzymes and receptors. The aromatic rings and ether linkages enable binding to these targets, modulating their activity and leading to various biological effects.

Case Studies

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • Inflammation Modulation : Research conducted on a series of phenethyloxy derivatives showed that certain compounds significantly reduced pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-(Benzyloxy)-N-(3-ethoxybenzyl)anilineC23H27NO2Contains benzyloxy and ethoxy groups; similar reactivity.
4-(Phenethyloxy)-N-[2-(butoxy)benzyl]anilineC25H31NO2Features phenethyloxy; exhibits different biological activity.
N-[4-(trifluoromethyl)phenyl]-N-butylanilineC13H14F3NLacks ether linkages; used in different chemical contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline
Reactant of Route 2
3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline

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